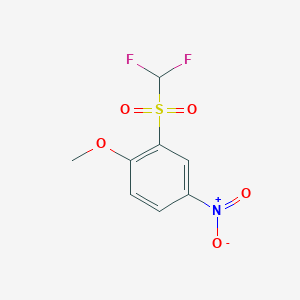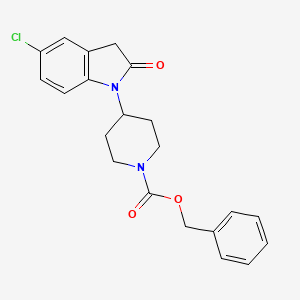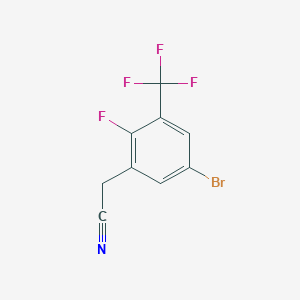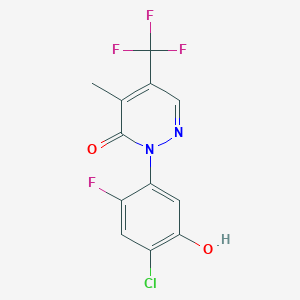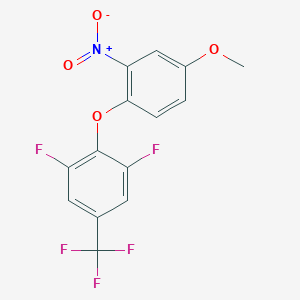
1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of multiple functional groups, including fluorine, methoxy, nitro, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
Fluorination: Introduction of fluorine atoms to specific positions on the aromatic ring.
Phenoxy Substitution: Attachment of the phenoxy group to the aromatic ring.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a carbonyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene has several applications in scientific research:
Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds with anti-inflammatory, anti-cancer, or antimicrobial properties.
Materials Science: Use in the development of advanced materials with unique electronic, optical, or mechanical properties.
Industrial Chemistry: Application in the synthesis of specialty chemicals, agrochemicals, and polymers.
Wirkmechanismus
The mechanism of action of 1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Difluoro-2-(4-methoxy-phenoxy)-5-(trifluoromethyl)benzene: Lacks the nitro group, resulting in different reactivity and applications.
1,3-Difluoro-2-(4-nitro-phenoxy)-5-(trifluoromethyl)benzene:
1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)benzene: Lacks the trifluoromethyl group, leading to different physical and chemical characteristics.
Uniqueness
1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H8F5NO4 |
|---|---|
Molekulargewicht |
349.21 g/mol |
IUPAC-Name |
1,3-difluoro-2-(4-methoxy-2-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8F5NO4/c1-23-8-2-3-12(11(6-8)20(21)22)24-13-9(15)4-7(5-10(13)16)14(17,18)19/h2-6H,1H3 |
InChI-Schlüssel |
HKYPYLJCFZYTTD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




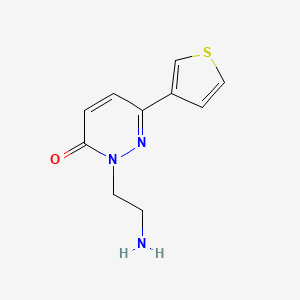
![4-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428694.png)


![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13428704.png)
